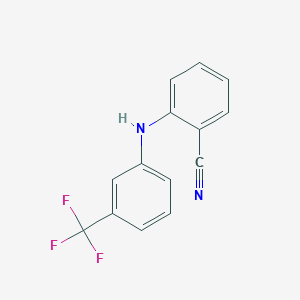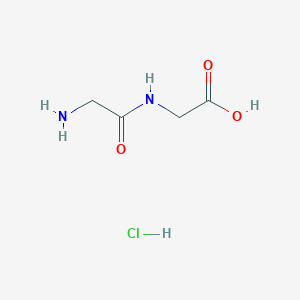![molecular formula C13H17NO3 B076515 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole CAS No. 13488-71-6](/img/structure/B76515.png)
7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole, also known as MPO, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of oxazolomorphinans and has been shown to have a high affinity for the mu-opioid receptor.
作用機序
7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole acts as an agonist at the mu-opioid receptor, which is a G protein-coupled receptor. Activation of the mu-opioid receptor leads to the inhibition of the release of neurotransmitters involved in pain transmission, resulting in analgesia. 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has been shown to have a high affinity for the mu-opioid receptor, which allows for potent analgesic effects.
生化学的および生理学的効果
7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has been shown to have potent analgesic effects in animal models. It has also been shown to have potential applications in the treatment of drug addiction and depression. Studies have shown that 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole can modulate the reward pathway in the brain, which is involved in drug addiction. Additionally, 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has been shown to have antidepressant effects in animal models.
実験室実験の利点と制限
One advantage of 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole is its high affinity for the mu-opioid receptor, which allows for potent analgesic effects. Additionally, 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has been shown to have potential applications in the treatment of drug addiction and depression. However, one limitation of 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole is its potential for addiction and abuse. 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has been shown to have similar effects to other opioids, which can lead to addiction and abuse.
将来の方向性
For 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole research include further optimization of the synthesis method to produce higher yields and purity. Additionally, further studies are needed to determine the potential therapeutic applications of 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole in the treatment of chronic pain, drug addiction, and depression. Furthermore, studies are needed to determine the safety and efficacy of 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole in human clinical trials. Finally, research is needed to determine the potential for abuse and addiction with 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole use.
Conclusion:
In conclusion, 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the mu-opioid receptor, which allows for potent analgesic effects. Additionally, 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has been shown to have potential applications in the treatment of drug addiction and depression. However, further research is needed to determine the safety and efficacy of 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole in human clinical trials.
合成法
The synthesis of 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole involves a multistep process starting from commercially available starting materials. The first step involves the reaction of 3,4-dihydroxybenzaldehyde with ethyl 2-bromomethylacrylate in the presence of a base to form the intermediate product. This intermediate product is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a palladium catalyst to form the final product, 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole. The synthesis of 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has been optimized to produce high yields and purity.
科学的研究の応用
7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in pain modulation. Studies have shown that 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has analgesic properties and can be used to treat chronic pain. 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has also been shown to have potential applications in the treatment of drug addiction and depression. Additionally, 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has been studied for its potential use as a radioligand in positron emission tomography (PET) imaging.
特性
CAS番号 |
13488-71-6 |
|---|---|
製品名 |
7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole |
分子式 |
C13H17NO3 |
分子量 |
235.28 g/mol |
IUPAC名 |
7a-methyl-6-(phenoxymethyl)-2,3,5,6-tetrahydro-[1,3]oxazolo[2,3-b][1,3]oxazole |
InChI |
InChI=1S/C13H17NO3/c1-13-14(7-8-16-13)9-12(17-13)10-15-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
InChIキー |
YOTZQQWDFSJCEY-UHFFFAOYSA-N |
SMILES |
CC12N(CCO1)CC(O2)COC3=CC=CC=C3 |
正規SMILES |
CC12N(CCO1)CC(O2)COC3=CC=CC=C3 |
その他のCAS番号 |
13488-71-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



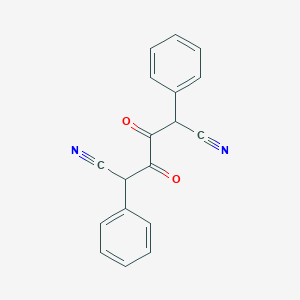
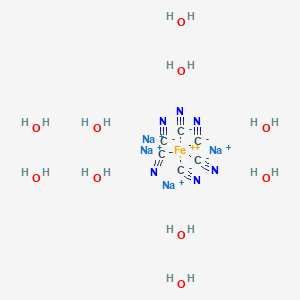
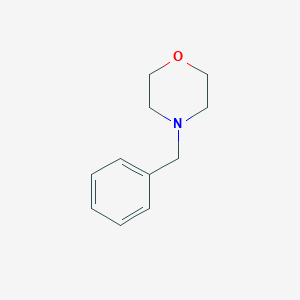
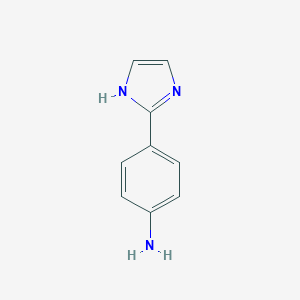
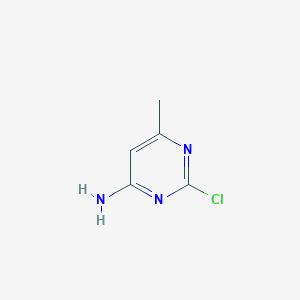
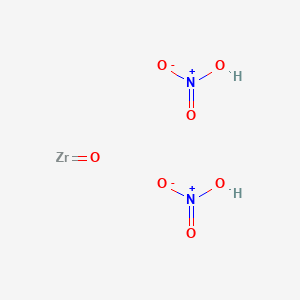
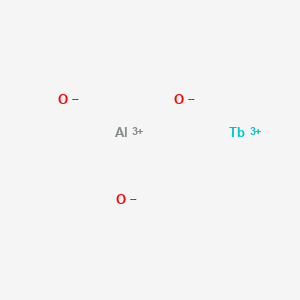
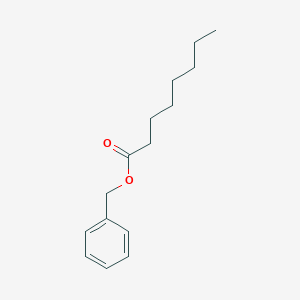

![[4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid](/img/structure/B76451.png)
![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B76453.png)
